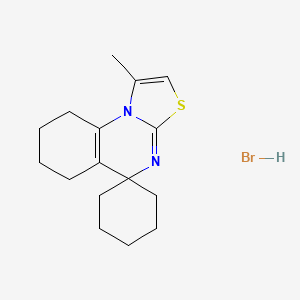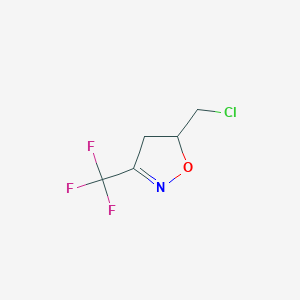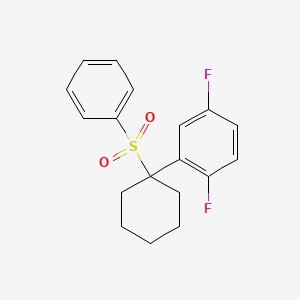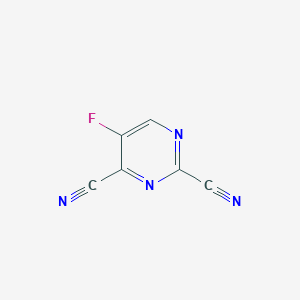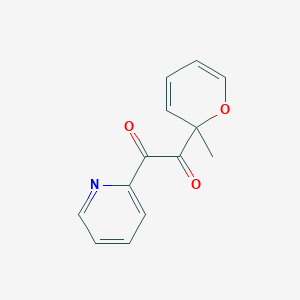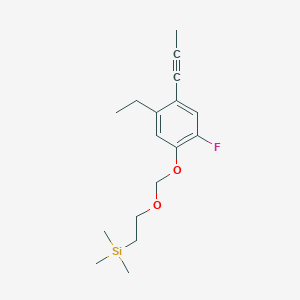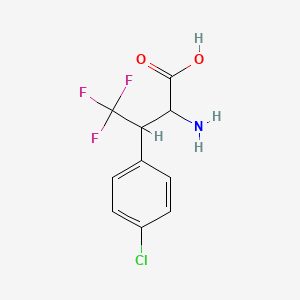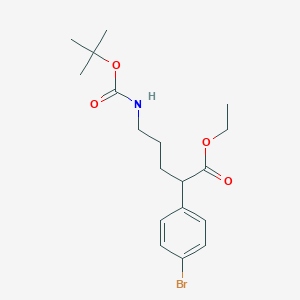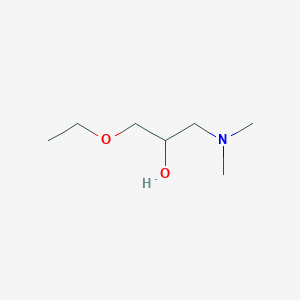
1-(Dimethylamino)-3-ethoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-ethoxypropan-2-ol is an organic compound with a molecular formula of C7H17NO2. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.
Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one
Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.
Comparación Con Compuestos Similares
1-(Dimethylamino)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:
1-(Dimethylamino)-2-propanol: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(Dimethylamino)-3-methoxypropan-2-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(Dimethylamino)-3-ethoxybutan-2-ol: Has an additional carbon in the backbone, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3 |
Clave InChI |
ZFLHULGZXVBRNR-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
